![molecular formula C15H13N3O4S2 B2710415 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 682783-91-1](/img/structure/B2710415.png)
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide” is a compound that has been studied for its potential anticancer and antimicrobial properties . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
This compound is one of the new derivatives based on sulfamethoxazole that were designed and synthesized in a study . The yield of the synthesis was 56%, and the product was a light yellow solid with a melting point of 185–186°C .Molecular Structure Analysis
The molecular formula of this compound is C15H13N3O4S2, and its molecular weight is 363.41. The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1 H as well as 13 C NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a light yellow solid with a melting point of 185–186°C . Its molecular formula is C15H13N3O4S2, and its molecular weight is 363.41.Applications De Recherche Scientifique
Anticancer and Antiangiogenic Properties
- Novel thioxothiazolidin-4-one derivatives, which share structural similarities with the compound , have shown significant anticancer and antiangiogenic effects in a mouse model. These derivatives significantly reduced tumor volume, cell number, and increased life span in Ehrlich Ascites Tumor-bearing mice while suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
- Another study synthesized thiazolidinone derivatives with furan moieties, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines. This research emphasizes the role of electron-donating groups on the thiazolidinone moiety in enhancing anticancer properties (Chandrappa et al., 2009).
Antimicrobial Activities
- The antimicrobial screening of certain derivatives related to this compound showed activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Patel & Shaikh, 2010).
Anti-inflammatory and Psychotropic Activities
- Research into N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This indicates the compound's potential in developing treatments for inflammation and certain psychological disorders (Zablotskaya et al., 2013).
Synthesis and Physicochemical Characterization
- Synthesis techniques and physicochemical characterization of thiazolidinone derivatives, including those with furan and isoxazole moieties, provide foundational knowledge for the development of new therapeutic agents. These studies explore the structural basis for the biological activity and offer insight into the synthesis of potentially active compounds in medicinal chemistry (Crimmins et al., 2012).
Safety and Hazards
The specific safety and hazards related to this compound are not mentioned in the available sources. It is not intended for human or veterinary use, but for research purposes only.
Orientations Futures
Propriétés
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-9-7-12(17-22-9)16-13(19)4-5-18-14(20)11(24-15(18)23)8-10-3-2-6-21-10/h2-3,6-8H,4-5H2,1H3,(H,16,17,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOTSHDSWJRAH-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.